molecular formula C10H16S B14435467 Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- CAS No. 80243-14-7

Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl-

Cat. No.: B14435467
CAS No.: 80243-14-7
M. Wt: 168.30 g/mol
InChI Key: AFXWPKWTEUYGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. This compound is known for its unique structural features, including the presence of tert-butyl and dimethyl groups attached to the thiophene ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-rich thiophene ring can participate in π-π interactions with aromatic residues in proteins or nucleic acids. The tert-butyl and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is unique due to the combined presence of tert-butyl and dimethyl groups, which enhance its stability and reactivity. These structural features make it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

80243-14-7

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

3-tert-butyl-2,5-dimethylthiophene

InChI

InChI=1S/C10H16S/c1-7-6-9(8(2)11-7)10(3,4)5/h6H,1-5H3

InChI Key

AFXWPKWTEUYGCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.